molecular formula C6H6N2O3 B174573 3-Amino-4-nitrophenol CAS No. 16292-90-3

3-Amino-4-nitrophenol

Cat. No. B174573
CAS RN: 16292-90-3
M. Wt: 154.12 g/mol
InChI Key: WGEZJWMZNGUEHR-UHFFFAOYSA-N
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Description

3-Amino-4-nitrophenol is a compound with the molecular formula C6H6N2O3 . It is also known by other names such as Phenol, 3-amino-4-nitro-, 5-hydroxy-2-nitroaniline, and PK87PS8EQH . It has a molecular weight of 154.12 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Amino-4-nitrophenol consists of a phenol group with an amino group at the 3rd position and a nitro group at the 4th position . The InChI representation of the molecule is InChI=1S/C6H6N2O3/c7-5-3-4 (9)1-2-6 (5)8 (10)11/h1-3,9H,7H2 . The Canonical SMILES representation is C1=CC (=C (C=C1O)N) [N+] (=O) [O-] .


Chemical Reactions Analysis

The reduction of 4-nitrophenol to 4-aminophenol with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .


Physical And Chemical Properties Analysis

3-Amino-4-nitrophenol has a molecular weight of 154.12 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 0 . The Exact Mass is 154.03784206 g/mol . The Topological Polar Surface Area is 92.1 Ų . The Heavy Atom Count is 11 . The Formal Charge is 0 .

Scientific Research Applications

Dye and Pigment Industry

3-Amino-4-nitrophenol: is used in the production of various dyes and pigments, including acid dyes, azo dyes, and disperse dyes. It acts as a diazotizing agent to synthesize azo dyes, which are extensively used in the textile industry .

Synthesis of Benzimidazole-Based Factor Xa Inhibitors

This compound has been utilized in the synthesis of benzimidazole-based Factor Xa inhibitors. Factor Xa is a trypsin-like serine protease, which plays a key role in the coagulation cascade, making this application significant in medical research .

Matrix for MALDI Mass Spectrometry

3-Amino-4-nitrophenol: has been employed as a matrix during visible matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This technique is crucial for analyzing large biomolecules like proteins and polymers .

Safety And Hazards

When handling 3-Amino-4-nitrophenol, it is recommended to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be worn, including chemical impermeable gloves . Adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

3-Amino-4-nitrophenol has been used in the synthesis of benzimidazole-based Factor Xa inhibitors and 4-(4-amino-3-nitrophenoxy)phthalonitrile . It has also been employed as a matrix during visible matrix-assisted laser desorption/ionization mass spectrometry . This suggests potential future applications in the field of medicinal chemistry and analytical chemistry.

properties

IUPAC Name

3-amino-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEZJWMZNGUEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936763
Record name 3-Amino-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-nitrophenol

CAS RN

16292-90-3
Record name 3-Amino-4-nitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016292903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-4-NITROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK87PS8EQH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mutagenic potential of 3-Amino-4-nitrophenol and its structural isomers?

A1: Research suggests that the mutagenic activity of aminonitrophenols is heavily influenced by the position of the amino and nitro groups. While 3-amino-4-nitrophenol itself was found to be non-mutagenic in Salmonella typhimurium strains, both with and without metabolic activation [, ], its isomers 2-amino-4-nitrophenol and 2-amino-5-nitrophenol showed mutagenic activity []. This highlights the importance of positional isomerism in determining the biological activity of these compounds.

Q2: How do structural modifications affect the mutagenicity of 3-amino-4-nitrophenol derivatives?

A2: Studies on a series of 3-amino-4-nitrophenol derivatives revealed that the addition of substituents on the phenolic and amino groups can impact their mutagenicity. For instance, while most derivatives remained non-mutagenic, 4-N-β-hydroxyethylamino-3-nitroanisole, a derivative of 4-amino-3-nitrophenol, exhibited mutagenic properties in several Salmonella typhimurium strains when metabolically activated []. This finding emphasizes the significance of specific structural features in dictating the mutagenic potential of these compounds.

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